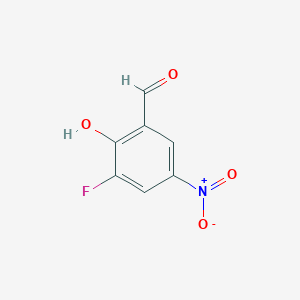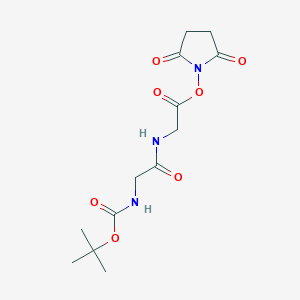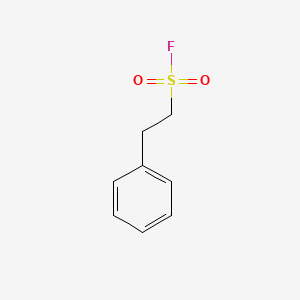
2-Phenylethane-1-sulfonyl fluoride
Vue d'ensemble
Description
2-Phenylethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H9FO2S . It is used in various applications in organic synthesis, chemical biology, drug discovery, and materials science .
Synthesis Analysis
The synthesis of sulfonyl fluorides, including this compound, has been a subject of research. Sulfur fluoride exchange (SuFEx) processes have been used for the synthesis of sulfonyl fluorides . Other methods include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C8H9FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 . Chemical Reactions Analysis
Sulfur fluoride exchange (SuFEx) is a key reaction involving sulfonyl fluorides. It is characterized by selective activation of high oxidation state sulfur centers connected to fluoride, enabling exchange reactions with incoming nucleophiles .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 188.22 g/mol. It has a melting point of 26-27°C . The compound is characterized by a balance of reactivity and stability, particularly its resistance to hydrolysis under physiological conditions .Applications De Recherche Scientifique
Synthesis and Chemical Biology
2-Phenylethane-1-sulfonyl fluoride is part of a broader class of compounds known as sulfonyl fluorides. Recent research has highlighted the growing interest in these compounds for their potential in chemical biology and molecular pharmacology. A significant advancement in this area is the development of methods for synthesizing sulfonyl fluorides. Xu, Xu, Yang, Cao, and Liao (2019) presented a technique for creating aliphatic sulfonyl fluorides through visible-light-mediated decarboxylative fluorosulfonylethylation, which can be applied to a wide range of substrates including natural products and drug derivatives (Xu et al., 2019). Similarly, Laudadio, Bartolomeu, Verwijlen, Cao, de Oliveira, and Noël (2019) reported a novel electrochemical method for synthesizing sulfonyl fluorides, showcasing a broad substrate scope and mild reaction conditions (Laudadio et al., 2019).
Click Chemistry Applications
Sulfonyl fluorides, including variants like this compound, are gaining attention in the realm of click chemistry due to their unique reactivity profiles. Smedley, Giel, Molino, Barrow, Wilson, and Moses (2018) demonstrated the use of 1-bromoethene-1-sulfonyl fluoride (a related compound) in synthesizing a range of compounds with potential pharmaceutical applications (Smedley et al., 2018).
Photoredox Chemistry
The application of photoredox chemistry in synthesizing sulfonyl fluoride compounds is another area of active research. Wang, Li, Leng, Bukhari, and Qin (2018) developed a method for synthesizing 2-aryl ethenesulfonyl fluorides through a rhodium(III)-catalyzed oxidative coupling, which is relevant for creating new sulfonyl fluoride scaffolds (Wang et al., 2018).
Drug Discovery and Medicinal Chemistry
In the context of drug discovery and medicinal chemistry, the unique properties of sulfonyl fluorides, such as this compound, are being explored for their potential applications. For example, King, Matesic, Keaveney, and Jamie (2023) investigated the metabolic stability of aryl sulfonyl fluorides, which is crucial for their use in medicinal chemistry and radiochemistry (King et al., 2023).
Mécanisme D'action
Target of Action
2-Phenylethane-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of this compound are likely to be proteins or enzymes in the body that have a high affinity for the sulfonyl fluoride group.
Mode of Action
Sulfonyl fluorides are known to act as electrophilic warheads, meaning they have a tendency to donate electrons and form bonds with other molecules . This allows them to interact with their targets and induce changes in their function or structure.
Biochemical Pathways
Given the electrophilic nature of sulfonyl fluorides, it is likely that they could affect a variety of biochemical pathways by modifying the function of key proteins or enzymes .
Pharmacokinetics
Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for various applications . This balance could potentially influence the bioavailability of this compound.
Result of Action
Given its electrophilic nature, it is likely that it could induce changes in the function or structure of its target molecules, potentially leading to various downstream effects .
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect its reactivity, while the presence of other molecules could influence its distribution and metabolism . .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-Phenylethane-1-sulfonyl fluoride plays a crucial role in biochemical reactions, primarily as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin, forming a covalent bond with the serine residue in the active site. This interaction effectively inhibits the enzyme’s activity, making this compound a valuable tool in studying protease functions and mechanisms . Additionally, it can interact with other proteins and biomolecules, altering their activity and providing insights into their biochemical roles.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting proteases involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of serine proteases can disrupt signaling cascades, leading to altered gene expression and metabolic changes. Studies have shown that this compound can induce apoptosis in certain cancer cell lines by inhibiting proteases essential for cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of enzyme active sites. The sulfonyl fluoride group reacts with the hydroxyl group of serine residues, forming a stable covalent bond. This modification prevents substrate binding and catalysis, effectively inhibiting enzyme activity. The compound’s ability to form such covalent bonds makes it a potent inhibitor of serine proteases and other enzymes with reactive serine residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that its inhibitory effects on enzymes can persist, but the compound may lose potency over time. In vitro and in vivo studies have demonstrated that this compound can have lasting effects on cellular function, particularly in inhibiting protease activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including tissue damage and adverse physiological responses. Studies have identified threshold doses that balance efficacy and safety, providing guidelines for its use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as chymotrypsin and trypsin, altering their activity and affecting downstream metabolic processes. The compound’s inhibition of these enzymes can lead to changes in metabolic flux and metabolite levels, providing insights into the regulation of metabolic pathways and the role of proteases in metabolism .
Propriétés
IUPAC Name |
2-phenylethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUZCKBEUHXHQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306743 | |
| Record name | Benzeneethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2924-68-7 | |
| Record name | Benzeneethanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2924-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylethane-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-(4-pyridyl)-4-pyrimidinyl]-2-pyridinesulfonamide](/img/structure/B3121654.png)
![5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3121658.png)
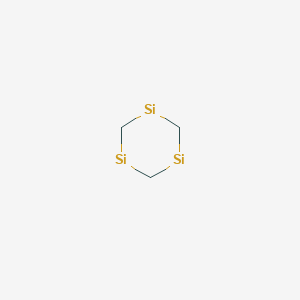
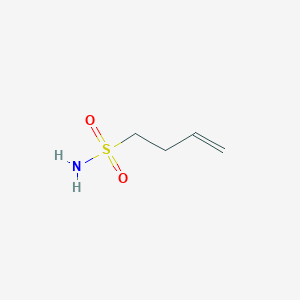
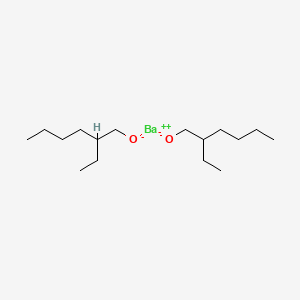

![N-[4-(dimethylamino)phenyl]-2-methylacrylamide](/img/structure/B3121686.png)
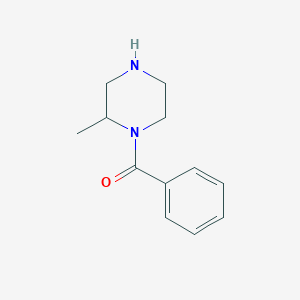

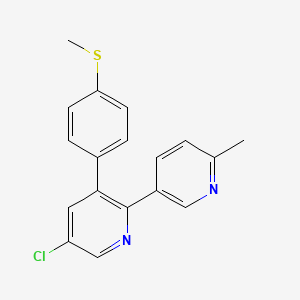
![(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3121726.png)
